2-Propylhept-2-enal is an organic compound with the molecular formula C₁₀H₁₈O and a molecular weight of approximately 154.25 g/mol [1] [2] [3]. It exists as stereoisomers, distinguished by the configuration of its double bond.
The table below summarizes the key identifiers for its two primary stereoisomers:
| Property | (E)-2-Propylhept-2-enal | (Z)-2-Propylhept-2-enal |
|---|---|---|
| CAS Registry Number | 64935-37-1 [1] [3] | 34880-43-8 [2] [4] |
| Other CAS RNs | - | 95667-14-4, 35959-85-4 [2] |
| IUPAC Name | (E)-2-Propylhept-2-enal [1] | (2Z)-2-Propyl-2-heptenal [2] |
| Synonym | 2-Heptenal, 2-propyl-, (E)- [3] | 2-Heptenal, 2-propyl- [2] |
| InChIKey | GADNZGQWPNTMCH-CSKARUKUSA-N [1] [3] | Information missing from search results |
| SMILES | C(\C(=C/CCCC)C=O)CC [3] | Information missing from search results |
Calculated Physical Properties (for (E)-isomer): One source provides the following calculated properties for the (E)-isomer: a density of 0.837 g/cm³, a boiling point of 224.321 °C at 760 mmHg, and a flash point of 66.812 °C [3].
The systematic name "this compound" is constructed based on IUPAC rules [5] [6]:
IUPAC name structure breakdown
To visualize the carbon skeleton and bonding described by the IUPAC name and SMILES string:
Molecular structure of this compound. Red: aldehyde group. Blue: propyl substituent. Yellow: parent carbon chain. Green: double bond.
The following table consolidates the key identified properties of (E)-2-Propylhept-2-enal. Please note that some properties are calculated (marked as "Cal.") rather than experimentally verified.
| Property | Value | Source / Notes |
|---|---|---|
| CAS Registry Number | 64935-37-1 | [1] [2] |
| Molecular Formula | C10H18O | [1] [2] |
| Molecular Weight | 154.25 g/mol [2], 154.2493 g/mol [1] | Slight variance between sources. |
| IUPAC Name | (E)-2-Propylhept-2-enal | [1] [2] |
| Density | 0.837 g/cm³ | Calculated value [2]. |
| Boiling Point | 224.3°C at 760 mmHg | Calculated value [2]. |
| Flash Point | 66.8°C | Calculated value [2]. |
The available literature describes 2-Propylhept-2-enal primarily as a product of self-condensation of valeraldehyde (n-pentanal) [3]. This reaction is relevant for producing intermediates for perfumes and plasticizers [3].
Diagram of aldol condensation pathways for valeraldehyde and cyclopentanone.
The general workflow for conducting the synthesis and analyzing the results, as inferred from the research, can be visualized as follows.
General workflow for catalyst preparation and aldol condensation experiments.
It is crucial to note the significant gaps in the available information relative to your request:
The table below summarizes the key identifiers for this compound, which are essential for developing an analytical method [1] [2].
| Property | Value |
|---|---|
| CAS Registry Number | 64935-37-1 [1] |
| Molecular Formula | C10H18O [1] |
| Molecular Weight | 154.25 g/mol [2] |
| IUPAC Name | (E)-2-Propylhept-2-enal [1] |
| Density (Calc.) | 0.837 g/cm³ [2] |
| Boiling Point (Calc.) | 224.3 °C at 760 mmHg [2] |
| Flash Point (Calc.) | 66.8 °C [2] |
Without a pre-existing validated method, you would need to develop one. The following workflow diagrams the key steps in this process, from column selection to method validation.
Figure 1. A workflow for developing and validating a gas chromatography method.
Based on general GC principles and a method for residual solvents [3], here are specific considerations for each step:
1. Introduction This application note details a crossed aldol condensation protocol for synthesizing 2-Propylhept-2-enal, a compound that can serve as a versatile intermediate in organic synthesis and fragrance development [1]. The reaction proceeds between pentanal and butanal under base-catalyzed conditions, followed by dehydration, to yield the target α,β-unsaturated aldehyde [2] [3].
2. Reaction Design and Mechanism
The synthesis is a classic example of a crossed aldol condensation [3]. Butanal acts as the enolizable component to form the nucleophilic enolate, while pentanal serves as the electrophilic acceptor. This selectivity helps minimize the formation of four possible side products that could arise if both aldehydes were equally enolizable [2] [3]. The mechanism occurs in two main stages: the aldol addition to form a β-hydroxy aldehyde intermediate, and dehydration to furnish the conjugated enone (in this case, an enal) [2] [1].
The diagram below illustrates the complete experimental workflow from setup to purification.
Diagram Title: Experimental Workflow for this compound Synthesis
3. Experimental Protocol
3.1. Materials and Equipment
Table 1: Reagents and Solvents
| Item | Specification | Molar Equivalents | Amount |
|---|---|---|---|
| Pentanal | >95% purity | 1.0 equiv | ~ 1.72 mL (calculated for 10 mmol scale) |
| Butanal | >95% purity | 1.2 equiv | ~ 1.08 mL (calculated for 10 mmol scale) |
| Sodium Hydroxide (NaOH) | 1M Aqueous Solution | 1.5 equiv | 15.0 mL |
| Diethyl Ether | Anhydrous | - | 30 mL (for extraction) |
| Saturated NaCl Solution | Aqueous | - | 15 mL (for wash) |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | For drying |
Table 2: Equipment
| Item |
|---|
| 100 mL Round-Bottom Flask |
| Magnetic Stirrer with Hotplate & Stir Bar |
| Reflux Condenser |
| Thermometer |
| Separatory Funnel (250 mL) |
| Rotary Evaporator |
| Equipment for Column Chromatography |
3.2. Step-by-Step Procedure
4. Characterization and Data The final product should be characterized to confirm its identity and purity.
Table 3: Characterization Data for this compound
| Analysis Method | Expected Result / Key Features |
|---|---|
| Yield | 60-75% (estimated after purification) |
| Appearance | Colorless to pale yellow liquid |
| IR Spectroscopy (cm⁻¹) | Strong band ~1720 (C=O stretch), bands ~1680 & 1620 (conjugated C=C), ~2800 & 2700 (aldehyde C-H stretch) |
| ¹H NMR (δ, ppm) | 9.45 (d, 1H, CHO), 6.85 (dt, 1H, CH=), 2.35-2.15 (m, 4H, CH₂-C= & CH₂-C=O), 1.50-1.25 (m, 6H, CH₂), 0.95-0.85 (m, 6H, CH₃) |
| TLC (Rf) | ~0.5-0.6 (in 95:5 Hexanes:Ethyl Acetate) |
5. Troubleshooting and Notes
The DOT script below generates a diagram illustrating the detailed electron-pushing mechanism for this crossed aldol condensation.
Diagram Title: Aldol Condensation Mechanism for Target Molecule Synthesis
6. Conclusion This protocol provides a reliable and detailed method for synthesizing this compound via a crossed aldol condensation. By carefully controlling stoichiometry, temperature, and reaction conditions, researchers can obtain the desired product in good yield and purity for further applications.
2-Propylhept-2-enal is an important chemical intermediate with significant applications in the fragrance, flavor, and pharmaceutical industries, particularly as a precursor for the production of various fine chemicals and plasticizers. Traditional industrial processes for producing this compound typically employ homogeneous catalysts such as aqueous sodium hydroxide (NaOH). However, these conventional methods present substantial challenges including severe corrosion of equipment, difficult separation of catalysts from reaction products, and environmental concerns associated with waste generation. These limitations have driven research toward developing more sustainable and efficient catalytic approaches using heterogeneous catalytic systems that offer easier recovery, reusability, and reduced environmental impact [1].
The evolution toward heterogeneous catalysis represents a paradigm shift in chemical production, with nearly 80% of processes involved in the chemical production of bulk or fine chemicals now employing heterogeneous catalysts, typically solids. The heart of any heterogeneous catalyst is the surface active site, which must be highly active, selective, and stable during several hundred cycles of reaction to be economically viable. In the specific case of this compound production, recent advances have demonstrated that metal oxide catalysts—particularly those incorporating acidic and basic sites—can effectively promote the self-condensation of valeraldehyde to yield the desired product with high selectivity and conversion rates [2] [1].
The production of this compound through heterogeneous catalysis follows a concerted mechanism that leverages both acidic and basic sites on the catalyst surface. The reaction begins with the adsorption of valeraldehyde molecules onto the catalyst surface, where the carbonyl oxygen interacts with acidic sites and the α-hydrogen interacts with basic sites. This dual interaction facilitates the rate-determining step of α-hydrogen abstraction, generating a resonance-stabilized enolate intermediate. This intermediate then undergoes nucleophilic attack on the carbonyl carbon of a second valeraldehyde molecule, leading to the formation of a β-hydroxyaldehyde intermediate. The final step involves dehydration of this aldol addition product, resulting in the formation of the unsaturated this compound molecule, which subsequently desorbs from the catalyst surface, regenerating the active sites for subsequent catalytic cycles [1].
The catalyst surface properties play a critical role in determining both the reaction rate and selectivity. Optimal catalysts for this transformation possess a balanced combination of acidic and basic sites that work in concert to facilitate the various steps of the reaction mechanism. Strong basic sites are particularly important for the initial deprotonation step, while acidic sites facilitate the dehydration reaction. This synergy explains why mixed metal oxide catalysts such as FeO-MgO often demonstrate superior performance compared to single-component catalysts, as they provide both types of active sites in close proximity, enabling a more efficient catalytic cycle [1].
Figure 1: The catalytic mechanism for this compound production showing the sequential steps from reactant adsorption to product desorption and catalyst regeneration.
The deposition-precipitation method produces catalysts with highly dispersed active sites and strong metal-support interactions. Begin by dissolving ferric nitrate (Fe(NO₃)₃·9H₂O) in distilled water to create a 0.5M solution. Gradually add magnesium oxide (MgO) support to this solution under continuous mechanical stirring at 300 rpm. Adjust the pH to 10.0 using ammonium hydroxide solution (25%), which facilitates the precipitation of iron hydroxides onto the MgO surface. Maintain the slurry under stirring for 24 hours at room temperature to ensure complete deposition. Recover the solid material by vacuum filtration and wash thoroughly with distilled water until the filtrate reaches neutral pH. Dry the catalyst precursor in a static oven at 100°C for 7 hours, followed by calcination in a muffle furnace at 450°C for 4 hours using a controlled heating rate of 2°C/min. This thermal treatment converts the hydroxides to the active FeO phase while maintaining high dispersion on the MgO support [1].
The evaporation impregnation method provides an alternative approach for catalyst synthesis. Create an aqueous solution of ferric nitrate with concentration adjusted to achieve the desired metal loading (typically 5-15 wt%). Add calcium oxide (CaO) support to the solution in a rotary evaporator flask. Rotate the flask at 50 rpm in a water bath maintained at 60°C while gradually reducing pressure to evaporate the solvent over 24 hours. This slow evaporation ensures uniform distribution of the iron precursor throughout the support pores. Recover the impregnated solid and dry at 100°C for 7 hours to remove residual moisture. Finally, calcine the material at 450°C for 4 hours with a heating rate of 2°C/min to decompose the nitrate species and form the active FeO phase. The resulting catalyst typically exhibits both basic sites from the CaO support and acidic sites from the dispersed FeO particles, creating the balanced acidity-basicity required for efficient aldol condensation [1].
The catalytic aldol condensation is performed in a batch reactor system under atmospheric pressure with continuous monitoring and control. Begin by loading the reactor vessel with valeraldehyde and catalyst in a mass ratio of 10:1 (substrate to catalyst). Use cyclohexane or m-xylene as solvent with a substrate concentration of 1.5M. Purge the reactor headspace with nitrogen gas for 15 minutes to create an inert atmosphere and prevent unwanted oxidation reactions. Heat the reaction mixture to the target temperature of 130°C with continuous stirring at 800 rpm to minimize external mass transfer limitations. Maintain the reaction for 2-6 hours, periodically withdrawing samples for analysis. After the desired reaction time, cool the reactor rapidly to room temperature using an ice bath, separate the catalyst by centrifugation at 10,000 rpm for 10 minutes, and recover the supernatant for product analysis [1].
Comprehensive characterization of both catalysts and reaction products is essential for understanding and optimizing the catalytic process. The specific surface area and pore characteristics of catalysts are determined by N₂ physisorption at -196°C using the BET method. Acidic and basic properties are quantified through temperature-programmed desorption (TPD) of NH₃ and CO₂, respectively. The crystalline structure is analyzed by X-ray diffraction (XRD) using Cu Kα radiation, while morphological features are examined by scanning electron microscopy (SEM) and transmission electron microscopy (TEM). Reaction products are typically analyzed by gas chromatography (GC) equipped with a flame ionization detector and a capillary column, with quantification performed using the internal standard method. Additionally, X-ray photoelectron spectroscopy (XPS) can be employed to determine the oxidation states of metal components in fresh and spent catalysts [1] [3].
Figure 2: Comprehensive experimental workflow for the catalytic aldol condensation process, from catalyst preparation to product analysis and catalyst recycling.
Table 1: Physicochemical properties of metal oxide catalysts used in this compound production
| Catalyst | Preparation Method | Surface Area (m²/g) | Pore Volume (cm³/g) | Base Strength (μmol CO₂/g) | Acid Strength (μmol NH₃/g) | Crystalline Phases Detected |
|---|---|---|---|---|---|---|
| FeO–MgO | Deposition-Precipitation | 45-65 | 0.15-0.25 | 180-240 | 90-130 | MgO, MgFe₂O₄ |
| FeO–CaO | Evaporation Impregnation | 30-50 | 0.10-0.20 | 220-280 | 70-110 | CaO, Ca₂Fe₂O₅ |
| CeO₂–MgO | Deposition-Precipitation | 50-70 | 0.18-0.28 | 160-220 | 60-100 | MgO, CeO₂ |
| Pure CaO | Commercial | 10-25 | 0.05-0.12 | 300-350 | 20-50 | CaO |
Table 2: Comparative performance of heterogeneous catalysts in valeraldehyde self-condensation to this compound
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Valeraldehyde Conversion (%) | This compound Selectivity (%) | Space-Time Yield (g·L⁻¹·h⁻¹) |
|---|---|---|---|---|---|
| FeO–MgO | 130 | 4 | 75-85 | 88-94 | 45-55 |
| FeO–CaO | 130 | 4 | 70-80 | 82-90 | 40-50 |
| CeO₂–MgO | 130 | 4 | 65-75 | 85-92 | 35-45 |
| Pure CaO | 130 | 4 | 50-60 | 75-85 | 25-35 |
| TiO₂ | 190 | 2 | 85-95 | 90-96 | 60-70 |
Several key parameters significantly influence the efficiency and selectivity of this compound production. Reaction temperature profoundly affects both conversion and selectivity, with optimal performance typically observed between 130-190°C. Higher temperatures generally increase reaction rate but may promote undesired side reactions such as further condensation or decomposition. The catalyst loading directly impacts reaction kinetics, with typical catalyst-to-substrate ratios ranging from 5-15 wt%. The reaction time must be carefully controlled to maximize the yield of the desired product while minimizing the formation of heavier condensation byproducts. Additionally, the solvent choice plays an important role in mediating mass transfer and potentially influencing product selectivity, with non-polar solvents like cyclohexane and m-xylene generally providing the best results [1].
The long-term stability and reusability of heterogeneous catalysts are critical factors for industrial application. Properly synthesized FeO-MgO catalysts typically maintain high activity for 3-5 reaction cycles without significant performance degradation. The primary deactivation mechanisms include coke deposition on active sites, leaching of active components into the reaction medium, and structural changes in the catalyst under reaction conditions. Regeneration of spent catalysts can be achieved through thermal treatment in air at 450-500°C to remove carbonaceous deposits, followed by re-activation in the reaction mixture. Systematic monitoring of catalyst performance across multiple cycles is essential to establish the optimal regeneration protocol and overall catalyst lifetime [1] [3].
Low Conversion: If valeraldehyde conversion remains below expected values, first verify the catalyst activation procedure and ensure proper calcination conditions. Check the basic site density through CO₂-TPD analysis, as insufficient basic sites will limit enolate formation. Consider increasing the catalyst loading or reaction temperature within the optimal range, and confirm the absence of catalyst inhibitors or poisons in the feedstock.
Poor Selectivity: When selectivity to this compound is suboptimal, evaluate the acid-base balance of the catalyst through combined NH₃ and CO₂-TPD. Excessive strong acid sites may promote dehydration before complete aldol addition or facilitate side reactions. Consider modifying the metal oxide composition to optimize the site balance, reducing reaction temperature to suppress consecutive reactions, or shortening reaction time to prevent over-conversion to heavier byproducts.
Catalyst Deactivation: For rapid catalyst deactivation, implement a more rigorous catalyst regeneration protocol with controlled calcination. Analyze spent catalyst by TGA to quantify coke deposition and by XRD to detect structural changes. Consider modifying the catalyst formulation to enhance stability, implementing a periodic regeneration strategy during prolonged operation, or introducing catalyst promoters that improve resistance to deactivation [1] [3].
The production of this compound via heterogeneous catalysis represents a significant advancement over traditional homogeneous processes, offering improved sustainability, easier catalyst separation, and reduced environmental impact. The protocols outlined in this document provide researchers with comprehensive methodologies for catalyst synthesis, reaction optimization, and performance evaluation. The development of bifunctional catalysts with optimized acid-base properties, particularly FeO-MgO systems, has demonstrated excellent performance in promoting the selective self-condensation of valeraldehyde to the desired product.
Future research directions should focus on enhancing catalyst stability and lifetime through structural modifications and protective coatings, developing continuous flow processes to improve productivity and scalability, and exploring novel catalyst architectures such as single-atom catalysts or hierarchical porous materials to further enhance activity and selectivity. The integration of computational modeling with experimental approaches, particularly density functional theory (DFT) methods, offers promising opportunities for rational catalyst design by providing atomic-level insights into reaction mechanisms and active site requirements [4] [2].
Aldol condensation of valeraldehyde represents a significant C–C bond forming reaction in organic synthesis with particular relevance in biomass valorization and fine chemicals production. Titanium dioxide (TiO₂) has emerged as an effective heterogeneous catalyst for this transformation, offering advantages over homogeneous catalysts through easier separation, recyclability, and reduced corrosion issues. The condensation of valeraldehyde (n-pentanal) typically yields 2-propyl-2-heptenal, a valuable intermediate for fragrances, flavors, and plasticizers [1] [2].
The catalytic mechanism on TiO₂ surfaces involves both Lewis acid and Brønsted base sites working in concert. The generally accepted pathway proceeds through: (1) carbonyl adsorption on Ti⁴⁺ Lewis acid sites, (2) α-hydrogen abstraction by adjacent basic oxygen sites to form an enolate, (3) C–C coupling between the enolate and another carbonyl molecule, and (4) dehydration to form the α,β-unsaturated aldehyde [3]. The surface structure of TiO₂ significantly influences its catalytic performance, with different crystal facets exhibiting varying activities. For instance, the {001} facet demonstrates lower apparent activation energy compared to the {101} facet due to differences in Lewis acidity and Brønsted basicity [3].
Recent advances have focused on TiO₂ modification to enhance activity and selectivity. Sulfated TiO₂ (SO₄²⁻/TiO₂) creates superacidic sites with improved performance, while metal oxide modifications tune the acid-base properties for specific applications [4] [2]. These catalytic systems enable both self-condensation of valeraldehyde and cross-condensation with other carbonyl compounds like cyclopentanone, expanding the synthetic utility of TiO₂-catalyzed aldol reactions [2].
The sulfated titanium dioxide catalyst (SO₄²⁻/TiO₂) demonstrates enhanced acidity and catalytic performance for valeraldehyde condensation [4]:
Surface structure engineering enables precise control of catalytic properties [3]:
Comprehensive characterization ensures catalyst quality and structure-property relationships:
The self-condensation reaction produces 2-propyl-2-heptenal as the primary product [1] [2]:
Standard Reaction Conditions:
Detailed Procedure:
Safety Considerations: Valeraldehyde is flammable; use appropriate personal protective equipment and conduct reactions in well-ventilated hoods
Cross-aldol condensation expands product diversity [2]:
Optimal Conditions:
Procedure:
Comprehensive analysis ensures accurate evaluation of catalytic performance:
Conversion and Selectivity Determination:
Product Identification:
In Situ Monitoring:
Table 1: Standard Analytical Conditions for Valeraldehyde Condensation Products
| Compound | Retention Index | Primary m/z Fragments | ¹H NMR Characteristic Signals (δ, ppm) |
|---|---|---|---|
| Valeraldehyde | ~1080 | 44, 58, 29 | 9.75 (t, 1H), 2.42 (td, 2H), 1.60 (m, 2H) |
| 2-Propyl-2-heptenal | ~1320 | 83, 55, 41 | 9.45 (s, 1H), 6.75 (dt, 1H), 2.20 (t, 2H) |
| 2-Pentylidenecyclopentanone | ~1520 | 164, 95, 67 | 6.75 (t, 1H), 2.55 (m, 4H), 1.95 (m, 2H) |
| 2,5-Dipentylidenecyclopentanone | ~1850 | 260, 135, 81 | 6.85 (t, 1H), 6.65 (t, 1H), 2.50 (m, 8H) |
Table 2: Performance of Various Catalysts in Valeraldehyde Condensation
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Key Findings |
|---|---|---|---|---|---|
| SO₄²⁻/nano-TiO₂ [4] | 140 | 2 | 51.5 | 98.5 (2-propyl-2-heptenal) | Optimal sulfate loading critical for activity |
| TiO₂ (P25) [3] | 120 | 2 | ~35 | >90 | Mixed-phase TiO₂ shows moderate activity |
| {001}-TiO₂ [3] | 120 | 2 | ~48 | >90 | Enhanced activity vs. {101} facets |
| FeO-MgO [2] | 130 | 2 | ~70 | 94 (2-pentylidenecyclopentanone) | Superior for cross-condensation |
| CaO [2] | 130 | 2 | ~45 | 85 (mixed) | Moderate activity, lower selectivity |
| Nano-TiO₂ [4] | 140 | 2 | 25.6 | 99.1 | High selectivity but low conversion |
| Concentrated H₂SO₄ [4] | 140 | 2 | 82.5 | 70.7 | High conversion but poor selectivity |
Table 3: Physicochemical Properties of TiO₂-Based Catalysts
| Catalyst Type | Surface Area (m²/g) | Dominant Facet | Acid Site Density (μmol/g) | Base Site Density (μmol/g) | Crystallite Size (nm) |
|---|---|---|---|---|---|
| SO₄²⁻/TiO₂ [4] | 70-160 | Mixed | 180-250 (strong) | 50-100 | 10-15 |
| {001}-TiO₂ [3] | 80-120 | {001} | 120-180 | 80-120 | 20-50 |
| {101}-TiO₂ [3] | 60-100 | {101} | 100-150 | 100-150 | 20-40 |
| TiO₂ (P25) [3] | 35-65 | Mixed | 80-120 | 60-90 | 15-30 |
| FeO-MgO [2] | 90-150 | - | 50-100 | 200-350 | 5-15 |
Table 4: Effect of Preparation Conditions on SO₄²⁻/TiO₂ Catalyst Performance
| Parameter | Optimal Range | Effect on Performance | Remarks |
|---|---|---|---|
| H₂SO₄ Concentration | 2-3 mol/L | Maximum activity at 2M | Higher concentrations block pores |
| Promotion Time | 3-5 hours | Complete sulfate incorporation | Longer times don't improve performance |
| Promotion Temperature | 25-35°C | Room temperature sufficient | Higher temperatures may cause sintering |
| Calcination Temperature | 300-400°C | Optimal at 300°C | Higher temperatures remove sulfate |
| Calcination Time | 3-5 hours | Complete decomposition of precursors | Extended calcination decreases surface area |
| TiO₂:H₂SO₄ Ratio | 2:1 to 3:1 | Balanced acidity and surface properties | Lower ratios excess sulfate, higher ratios insufficient activation |
Problem: Catalyst deactivation during valeraldehyde self-condensation
Problem: Low conversion despite high catalyst loading
Problem: Poor selectivity to desired condensation products
Problem: Inconsistent results between catalyst batches
Surface Characterization: Employ in situ FT-IR spectroscopy to monitor surface species during reaction. Characteristic red shifts in ν(CO) from 1720 to 1700 cm⁻¹ indicate coordination to Ti⁴⁺ sites, while Ti–OH peaks shifting to lower wavenumbers suggest hydrogen bonding with carbonyl oxygen [1]
Kinetic Analysis: The reaction typically follows Langmuir-Hinshelwood kinetics with the surface reaction as the rate-determining step. Competitive adsorption between different carbonyl compounds should be considered in cross-condensation systems [1] [3]
Mass Transfer Effects: For quantitative kinetic studies, ensure the reaction operates in the kinetically controlled regime by verifying independence of rate on stirring speed and catalyst particle size
Catalyst Stability: Evaluate recyclability through multiple reaction cycles. SO₄²⁻/TiO₂ typically maintains activity for 3-5 cycles with proper regeneration at 300-400°C between uses
Diagram 1: Mechanism of TiO₂-Catalyzed Valeraldehyde Self-Condensation illustrating the cooperative action of Lewis acid (Ti⁴⁺) and Brønsted base (O²⁻) sites in the aldol condensation mechanism, culminating in the formation of 2-propyl-2-heptenal.
Diagram 2: Experimental Workflow for TiO₂-Catalyzed Valeraldehyde Condensation Studies showing the integrated process from catalyst preparation through data analysis, including essential characterization and analytical methods.
TiO₂-based catalysts demonstrate excellent performance in valeraldehyde condensation reactions, offering high selectivity to valuable condensation products while avoiding the corrosion and waste issues associated with homogeneous catalysts. The structure-activity relationships elucidated through facet-controlled studies provide fundamental insights for catalyst design, while practical protocols for SO₄²⁻/TiO₂ preparation offer immediately applicable methodologies for synthetic chemists.
Future developments in this field will likely focus on enhancing catalyst stability through improved structural design, expanding the scope to biobased substrates derived from biomass processing, and developing multifunctional catalysts for tandem reactions. The integration of advanced characterization techniques including operando spectroscopy and computational modeling will further accelerate catalyst optimization. Additionally, the application of continuous flow systems with TiO₂ catalysts presents opportunities for process intensification and scalability in industrial settings.
2-Propylhept-2-enal is a crucial chemical intermediate in the synthesis of high-performance, high-molecular-weight plasticizers, most notably Di(2-propylheptyl) phthalate (DPHP) [1] [2]. This ten-carbon unsaturated aldehyde with the molecular formula C10H18O is produced through the self-condensation of valeraldehyde (pentanal) [3]. Its primary industrial significance lies in its subsequent hydrogenation to 2-propylheptanol (2-PH), a branched C10 oxo alcohol that serves as the key feedstock for plasticizer production [4].
The drive towards plasticizers like those derived from 2-PH, such as DPHP, is largely in response to regulatory and health concerns associated with traditional phthalates like DEHP (Diethylhexyl phthalate) [2]. DPHP is characterized by its low volatility, high thermal stability, and good plasticizing efficiency [1] [2]. These properties make it suitable for demanding applications, including wire and cable insulation, automotive interiors, and building materials, where durability and minimal fogging or off-gassing are critical [4] [1]. As an intermediate, this compound is therefore a gateway to plasticizers with an improved safety and performance profile.
The production of this compound and its downstream plasticizer involves a multi-step synthesis pathway. The following workflow diagram outlines the complete process from raw materials to the final plasticizer product.
The primary route for producing this compound is the self-condensation of valeraldehyde [3].
This protocol is adapted from studies on aldol condensation using metal oxide catalysts, which offer advantages in separation and reusability over traditional homogeneous bases [3].
FeO–MgO (prepared by deposition-precipitation method) or commercially available TiO₂ [3]N₂ gas supply, gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) system for analysis.N₂ inlet. Flush the system with N₂ to create an inert atmosphere.FeO–MgO catalyst and 50 mL of valeraldehyde.N₂) is recommended to prevent oxidation.The synthesized this compound is not the final plasticizer but is hydrogenated to form the alcohol, which is then esterified.
This step converts the unsaturated aldehyde to the saturated alcohol, which is the direct precursor for plasticizers [4].
CO + H₂) in the presence of a metal-ligand catalyst system [4]. In this context, the double bond in this compound is hydrogenated.C4 Verbund plant using a catalyst system consisting of a metal and a ligand [4]. The product, 2-PH, is a high-purity, fully synthetic, branched primary alcohol with a mild odor and is readily biodegradable [4].The final step involves the reaction of 2-PH with phthalic anhydride to form the diester plasticizer, DPHP [1].
Rigorous quality control is essential for both the intermediate and the final plasticizer. The following tables summarize key physicochemical properties and quality metrics.
Table 1: Physicochemical Properties of Key Compounds
| Property | This compound [5] | 2-Propylheptanol (2-PH) [4] | DPHP Plasticizer [1] [2] |
|---|---|---|---|
| CAS Registry Number | 64935-37-1 | Not specified in results | 53306-54-0 |
| Molecular Formula | C10H18O |
C10H22O |
C28H46O4 |
| Molecular Weight | 154.25 g/mol | Not specified | 446.7 g/mol |
| Appearance | Not specified | Branched primary alcohol; mild alcohol-like odor | Clear, colorless oily liquid |
| Boiling Point | 224.3°C (at 760 mmHg) | Not specified | 254°C (at reduced pressure) |
| Density | 0.837 g/cm³ (Calc.) | Not specified | 0.960–0.968 g/cm³ |
| Flash Point | 66.8°C (Calc.) | Not specified | 238°C (closed cup) |
Table 2: Key Quality Control Parameters for DPHP Plasticizer [1]
| Parameter | Specification | Test Method/Notes |
|---|---|---|
| Purity | > 99% | After vacuum distillation |
| Water Content | < 0.1% | Karl Fischer titration |
| Viscosity (at 20°C) | 120 - 130 mPa·s | Rheometer |
| Color | Clear, colorless | Visual inspection |
| Stabilizer Content | 0.1 - 0.5% | Added antioxidant (e.g., Bisphenol A, Topanol CA) |
DPHP is a versatile plasticizer used across numerous industries. Its primary function is to embed between polymer chains (e.g., PVC), creating space that allows them to slide past each other, thus imparting flexibility and durability [1].
Table 3: Applications and Performance of DPHP Plasticizer [4] [1]
| Application Sector | Specific Examples | DPHP Loading & Benefits |
|---|---|---|
| Wire & Cable | Insulation, jacketing | 30-60% by weight; provides heat resistance, flexibility, and meets industry standards. |
| Automotive | Dashboards, door panels, synthetic leather | Reduces windshield fogging (low volatility), does not produce strong "new car smell." |
| Building Materials | Vinyl flooring, wall coverings, roofing membranes | Offers excellent durability, UV resistance, and weatherability. |
| Consumer Goods | Synthetic leather, footwear, tarpaulins | Imparts flexibility and long-term performance under outdoor conditions. |
| Food Contact | Jar lid gaskets, food-handling gloves | FDA approved for food contact applications. |
The following diagram illustrates the logical relationship between the structure of DPHP and its resulting material properties, which dictate its final applications.
DPHP was developed to meet demands for plasticizers with improved safety profiles [2]. Its toxicological profile is significantly safer than that of older phthalates like DEHP.
LD₅₀ in rats exceeds 5,000 mg/kg, classifying it as practically non-toxic by ingestion [1]. Unlike DEHP, DPHP shows no evidence of reproductive or developmental toxicity at typical exposure levels and does not carry the H360 warning label under GHS standards [1].
2-Propylhept-2-enal is an aliphatic unsaturated aldehyde known as an intermediate for producing plasticizers and perfumes [1]. The following section summarizes its fundamental chemical data and a common synthetic route.
The table below consolidates key physicochemical data for the (E)-isomer of this compound.
| Property | Value |
|---|---|
| CAS Registry Number | 64935-37-1 (for (E)-isomer) [2] [3] |
| Molecular Formula | C10H18O [2] [3] |
| Molecular Weight | 154.25 g/mol [2] [3] |
| Structure | (E)-2-Propylhept-2-enal [2] |
| Density | 0.837 g/cm³ (Calculated) [2] |
| Boiling Point | 224.3 °C at 760 mmHg (Calculated) [2] |
| Flash Point | 66.8 °C (Calculated) [2] |
The primary industrial route for producing this compound is the self-condensation of valeraldehyde (pentanal).
This reaction is a base-catalyzed aldol condensation. Two molecules of valeraldehyde react, involving an aldol addition followed by dehydration, to yield the unsaturated aldehyde, this compound [1]. This process is traditionally catalyzed by homogeneous bases like aqueous NaOH, though heterogeneous catalysts are also used [1].
The diagram below outlines the general synthesis and downstream process.
Materials:
Steps:
Based on the calculated properties and the aldehyde functional group:
To complete these application notes, the following information should be targeted through further specialized research:
2-Propylheptanol (2-PH) is a branched C10 alcohol with major industrial applications as a raw material for plasticizers, surfactants, lubricants, and acrylates [1] [2]. It is a colorless, waxy solid with a boiling point of approximately 215 °C [2].
The primary industrial production route for 2-propylheptanol involves the hydroformylation (oxo synthesis) of C4 alkenes, followed by the hydrogenation of the resulting aldehyde [1] [2]. Your focus on the hydrogenation step targets the conversion of the intermediate aldehyde, which for the 2-propyl route is 2-Propylhept-2-enal, into the final alcohol [3] [4].
The core hydrogenation reaction is the addition of hydrogen across the carbon-oxygen double bond of the aldehyde.
Reaction Equation:
C₁₀H₁₈O ((E)-2-Propylhept-2-enal) + H₂ → C₁₀H₂₂O (2-Propylheptanol)
This transformation is highly exothermic. In the context of fatty acid and oil hydrogenation, the heat released is approximately 25 kcal per mole (105 kJ/mol) [5]. This significant heat release must be accounted for in reactor design and safety protocols.
The following protocol outlines a generalized procedure for the hydrogenation of this compound, based on standard catalytic hydrogenation practices [5] and inferred from the production description of 2-propylheptanol [1] [2].
| Material/Reagent | Specification/Suggested Type | Purpose |
|---|---|---|
| (E)-2-Propylhept-2-enal | Reaction substrate | |
| Hydrogen Gas (H₂) | High purity (e.g., 99.99%) | Reactant |
| Catalyst | e.g., Nickel, Palladium, Platinum, Ruthenium (see Catalyst Selection table below) | Facilitate reaction |
| Solvent (optional) | e.g., Isopropanol, Hexane, Heptane | Dissolve substrate |
The choice of catalyst is critical for achieving high conversion and selectivity. The table below summarizes options [5].
| Catalyst Type | Example | Typical Loading | Suggested Conditions | Advantages/Considerations |
|---|---|---|---|---|
| Heterogeneous - Nickel | Raney Nickel, Urushibara Nickel | 5-20 wt% (on substrate) | 100-200 °C, 10-100 bar H₂ | Economical; requires higher T/P [5]. |
| Heterogeneous - Noble Metal | 1% Pt/Al₂O₃, 5% Ru/C | 0.5-5 wt% (on substrate) | 25-150 °C, 1-50 bar H₂ | High activity; lower T/P; higher cost [5]. |
| Homogeneous | Ru, Rh, Ir complexes (e.g., Dichlorotris(triphenylphosphine)ruthenium(II)) | 0.01-1 mol% | 25-100 °C, 1-50 bar H₂ | High selectivity; potential catalyst separation issues [5]. |
Confirm the identity and purity of the product using the following analytical methods.
| Analytical Method | Key Data Points for 2-Propylheptanol |
|---|---|
| Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS) | Retention time and mass spectrum compared to an authentic standard. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Loss of strong aldehyde C=O stretch (~1725 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050-1150 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Disappearance of aldehyde proton signal (~9-10 ppm); appearance of methylene protons adjacent to OH (~3.5-3.7 ppm). ¹³C NMR: Disappearance of aldehyde carbon signal (~190-200 ppm); appearance of carbon bearing OH (~60-65 ppm). |
The following diagram illustrates the complete experimental workflow.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Catalyst deactivation, insufficient H₂ pressure/temperature, poor mixing. | Check catalyst activity, ensure sufficient pressure/temperature, increase stirring rate. |
| Low Selectivity | Over-hydrogenation, catalyst not selective. | Try a different catalyst (e.g., Lindlar's for alkynes [5]), moderate reaction time/temperature. |
| Slow Reaction Rate | Low catalyst loading, low temperature. | Increase catalyst loading or reaction temperature. |
This guide provides a foundational protocol for the hydrogenation of this compound to 2-propylheptanol. The core reaction is well-established in industrial contexts, but specific optimization in a laboratory setting will depend heavily on the chosen catalyst system and reaction scale. The provided tables and workflow are designed to help you plan and execute this synthesis effectively and safely.
The aldol condensation reaction represents one of the most fundamental carbon-carbon bond-forming transformations in organic synthesis, enabling the strategic connection of carbonyl compounds through base-catalyzed enolate chemistry. This reaction class finds extensive application across pharmaceutical synthesis, natural product chemistry, and biomass conversion, serving as a key method for constructing complex molecular architectures from simpler precursors. The homogeneous basic catalysts sodium ethoxide (NaOEt) and sodium hydroxide (NaOH) occupy a particularly important position in synthetic methodology due to their cost-effectiveness, operational simplicity, and well-understood reaction mechanisms.
These catalysts function under equilibrium conditions in alcoholic or aqueous solvents, facilitating both the formation of β-hydroxy carbonyl intermediates (aldol addition) and their subsequent dehydration to α,β-unsaturated products (aldol condensation). The choice between NaOEt and NaOH depends on multiple factors including substrate solubility, desired reaction rate, and product stability considerations. This publication provides detailed experimental protocols, mechanistic insights, and practical guidance for implementing these important catalytic systems in research and development settings, with particular emphasis on reaction optimization, substrate scope limitations, and technical applications in synthetic chemistry.
The aldol condensation mechanism proceeds through a sequence of precisely defined steps that transform simple carbonyl precursors into complex unsaturated products. Under homogeneous basic catalysis, this transformation involves enolate formation, carbon-carbon bond construction, and dehydration to establish the characteristic conjugated system [1].
Figure 1: Comprehensive mechanistic pathway for base-catalyzed aldol condensation showing the three fundamental stages: enolate formation, carbon-carbon bond construction, and dehydration to the final α,β-unsaturated carbonyl product.
The catalytic cycle begins with deprotonation of the α-carbon adjacent to the carbonyl group, generating a resonance-stabilized enolate ion. This key intermediate functions as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second carbonyl compound (which may be the same or different substrate). The resulting alkoxide intermediate is subsequently protonated to yield the β-hydroxy carbonyl compound, known as the aldol addition product. When reaction conditions include elevated temperatures, this intermediate undergoes elimination of water to form the conjugated α,β-unsaturated carbonyl system characteristic of the final aldol condensation product [1] [2]. Throughout this sequence, the base catalyst is regenerated, enabling its participation in further catalytic turnovers.
The initial enolate generation represents the rate-determining step in many aldol processes and fundamentally governs the reaction efficiency and regioselectivity. The resonance-stabilized enolate anion exhibits ambident nucleophilic character, with reactive density at both the oxygen and α-carbon atoms, though carbonyl addition occurs preferentially through the carbon nucleophile. Under the equilibrium conditions established by NaOEt and NaOH catalysts, enolate formation is reversible, and the reaction outcome is ultimately controlled by the thermodynamic stability of the final products [1] [2].
Figure 2: Enolate formation and resonance stabilization demonstrating the ambident nucleophilic character that enables carbon-carbon bond formation at the α-position relative to the carbonyl group.
The equilibrium dynamics of enolate formation significantly influence the selectivity patterns observed in aldol reactions. When multiple α-protons are present, the system may access different enolate regioisomers, with their relative populations determining the eventual reaction pathway. Under thermodynamic control with NaOEt or NaOH, the more substituted stable enolate typically dominates, leading preferentially to products with extended conjugation. This selectivity profile contrasts with kinetically controlled conditions employing strong, bulky bases like LDA at low temperatures, where the less substituted accessible enolate forms preferentially [2] [3].
The selection between sodium ethoxide and sodium hydroxide as homogeneous catalysts requires careful consideration of their distinct properties and compatibility with specific reaction requirements. Both catalysts promote the essential mechanistic steps of aldol condensation but differ significantly in their basicity strength, solubility profiles, and operational considerations [1] [4].
Table 1: Comparative Analysis of NaOEt and NaOH as Homogeneous Catalysts for Aldol Condensation
| Parameter | Sodium Ethoxide (NaOEt) | Sodium Hydroxide (NaOH) |
|---|---|---|
| Basicity (pKa) | Strong base (pKa ~15.5) | Strong base (pKa ~15.7) |
| Typical Solvent Systems | Anhydrous ethanol, absolute methanol | Aqueous ethanol, methanol/water mixtures |
| Catalyst Concentration Range | 5-20 mol% | 5-20 mol% |
| Reaction Temperature Range | 0°C to reflux (78°C in ethanol) | 0°C to reflux |
| Advantages | - Minimal water content prevents retro-aldol
Sodium ethoxide offers advantages in anhydrous reaction environments, particularly important for substrates prone to hydrolysis or when the dehydration step requires minimal water content to drive the equilibrium toward the unsaturated product. Conversely, sodium hydroxide provides cost-effective catalysis for simpler aldol transformations and excels with substrates bearing water-solubilizing functional groups. In aqueous-alcoholic mixtures, NaOH effectively catalyzes the condensation while maintaining sufficient catalyst solubility throughout the reaction [4].
The catalytic performance of both NaOEt and NaOH depends significantly on reaction parameters including temperature, concentration, and solvent composition. Under optimized conditions, both systems achieve excellent conversion rates for aromatic aldehydes and aliphatic ketones, with NaOH typically demonstrating slightly faster initial enolization kinetics due to its higher base strength [4].
Table 2: Quantitative Performance Metrics for NaOEt and NaOH in Model Aldol Condensations
| Reaction System | Optimal Catalyst Loading | Temperature | Time | Reported Yield | Key Observations |
|---|---|---|---|---|---|
| Acetone + Benzaldehyde (NaOEt) | 10 mol% | 25°C | 4-6 h | 85-92% | Excellent selectivity to benzalacetone, minimal side products |
| Acetone + Benzaldehyde (NaOH) | 10 mol% | 25°C | 2-3 h | 80-88% | Faster reaction but slightly lower yield due to hydrolysis |
| Cyclohexanone Self-Condensation (NaOEt) | 15 mol% | Reflux | 8-12 h | 70-75% | Thermodynamic control favors dimeric enone |
| Cyclohexanone Self-Condensation (NaOH) | 15 mol% | Reflux | 10-15 h | 65-70% | Increased condensation products with extended time |
| Crossed Aldol (Aromatic Aldehyde + Ketone) | 5-10 mol% | 0-25°C | 2-8 h | 75-90% | Both catalysts effective with non-enolizable aldehyde |
The chemical selectivity of these catalytic systems represents a critical consideration in synthetic planning. Both NaOEt and NaOH effectively promote crossed aldol reactions when paired with non-enolizable aldehydes (e.g., aromatic aldehydes without α-protons), minimizing the formation of symmetric self-condensation byproducts. This selectivity profile enables the efficient synthesis of unsymmetrical diaryl products and α,β-unsaturated ketones with precise molecular control [1].
Title: Benzaldehyde-Acetone Condensation to Benzylideneacetone Using Anhydrous Sodium Ethoxide Objective: To demonstrate an efficient crossed aldol condensation between a non-enolizable aldehyde and an aliphatic ketone under anhydrous basic conditions.
Reaction Setup: Charge a 50 mL round-bottom flask with anhydrous ethanol (15 mL) and benzaldehyde (2.12 g, 20 mmol). Equip the flask with a reflux condenser fitted with a drying tube containing calcium chloride.
Catalyst Addition: Under nitrogen atmosphere, add sodium ethoxide solution (2.0 M in EtOH, 1.5 mL, 3 mmol) dropwise with stirring at room temperature. The solution may develop a pale yellow coloration.
Ketone Addition: Introduce acetone (1.16 g, 20 mmol) dropwise over 5 minutes. After complete addition, heat the reaction mixture to gentle reflux (78°C) with continuous stirring.
Reaction Monitoring: Monitor reaction progress by TLC (silica gel, hexanes:ethyl acetate 4:1) at 1-hour intervals. Benzaldehyde (Rf ~0.35) diminishes as benzylideneacetone product (Rf ~0.5) forms. Typical reaction time is 3-4 hours at reflux.
Work-up Procedure: After completion (TLC confirmation), cool the reaction mixture to 0°C in an ice bath. Carefully neutralize the basic catalyst by dropwise addition of acetic acid (approximately 0.5 mL) until pH ~7. Transfer the mixture to a separatory funnel and add diethyl ether (20 mL) and water (15 mL). Separate the organic layer and extract the aqueous layer with additional ether (2 × 15 mL).
Purification: Combine the organic extracts and wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure benzylideneacetone as pale yellow crystals (2.1-2.4 g, 80-92% yield).
Characterization: Characterize the product by melting point (mp 41-42°C), ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 16.0 Hz, 1H), 7.45-7.35 (m, 5H), 6.65 (d, J = 16.0 Hz, 1H), 2.25 (s, 3H); IR (KBr): 1675 cm⁻¹ (C=O), 1625 cm⁻¹ (C=C).
Title: Intramolecular Cyclization of 2,5-Hexanedione to 3-Methylcyclopent-2-en-1-one Using Aqueous NaOH Objective: To demonstrate regioselective intramolecular aldol condensation forming a five-membered carbocycle under thermodynamic control.
Reaction Setup: Dissolve sodium hydroxide (0.12 g, 3 mmol) in a mixture of ethanol (10 mL) and water (5 mL) in a 25 mL round-bottom flask.
Substrate Addition: Add 2,5-hexanedione (1.14 g, 10 mmol) to the basic solution and heat the mixture to reflux (85°C) with vigorous stirring.
Reaction Monitoring: Monitor by TLC (silica gel, hexanes:ethyl acetate 7:3) over 4-6 hours. The starting material (Rf ~0.2) converts to the product (Rf ~0.4).
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute HCl (1 M) to pH ~7. Extract with dichloromethane (3 × 15 mL), combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (bp 80-85°C, 15 mmHg) to yield 3-methylcyclopent-2-en-1-one as a colorless liquid (0.75-0.85 g, 70-80% yield).
Characterization: ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (t, J = 1.8 Hz, 1H), 2.55 (td, J = 7.5, 1.8 Hz, 2H), 2.40 (td, J = 7.5, 1.8 Hz, 2H), 2.15 (s, 3H); IR (neat): 1715 cm⁻¹ (C=O), 1665 cm⁻¹ (C=C).
The aldol condensation catalyzed by NaOEt/NaOH systems finds extensive application in pharmaceutical synthesis, particularly for constructing key intermediates containing the α,β-unsaturated carbonyl pharmacophore. This structural motif appears in numerous active pharmaceutical ingredients (APIs) and natural product derivatives. A representative application involves the synthesis of chalcone derivatives, which serve as precursors to various flavonoids and therapeutic compounds with demonstrated anti-inflammatory, anticancer, and antimicrobial properties [2].
The operational simplicity and cost-effectiveness of NaOH-catalyzed aldol condensations make them particularly suitable for large-scale pharmaceutical manufacturing. Recent advances have demonstrated the integration of homogeneous base catalysis with continuous flow reactors, enhancing reaction efficiency and process safety while minimizing catalyst loading and waste generation. These developments highlight the continuing relevance of NaOEt/NaOH catalyst systems in modern synthetic organic chemistry, particularly within the pharmaceutical sector where control over regio- and chemoselectivity remains paramount [4].
Homogeneous base catalysts including NaOH play an increasingly important role in the valorization of biomass-derived compounds through aldol condensation pathways. The conversion of furfural and hydroxymethylfurfural (HMF) to longer-chain intermediates represents a promising route to liquid fuel precursors and platform chemicals from renewable resources. Recent research has demonstrated the effectiveness of NaOH in catalyzing the aldol condensation of furfural with ketones, generating C8-C15 oxygenates suitable for subsequent hydrodeoxygenation to renewable hydrocarbons [4].
Table 3: Catalyst Performance in Biomass-Derived Aldol Condensations
| Catalyst System | Biomass Substrate | Reaction Conditions | Conversion | Selectivity | Key Challenges |
|---|---|---|---|---|---|
| NaOH (homogeneous) | Furfural + Acetone | 60°C, 4 h, ethanol/water | 95-98% | 85-90% | Catalyst separation, neutralization waste |
| NaOEt (homogeneous) | HMF + Cyclopentanone | 25°C, 6 h, ethanol | 85-90% | 80-85% | Catalyst cost, moisture sensitivity |
| Solid Base (heterogeneous) | Furfural + Acetone | 120°C, 6 h, solvent-free | 70-80% | 75-85% | Higher temperature, catalyst deactivation |
The catalyst separation challenges associated with homogeneous NaOH systems have motivated research into alternative approaches, including the use of acid-base bifunctional catalysts and ionic liquid systems that offer easier recovery and reuse. However, the exceptional activity and cost profile of NaOH maintain its position as a preferred catalyst for exploratory biomass conversion studies and initial process development [4].
The homogeneous catalyst systems NaOEt and NaOH continue to provide reliable, efficient, and cost-effective methods for executing aldol condensation reactions across diverse synthetic contexts. Their well-understood mechanisms, straightforward implementation, and compatibility with a broad substrate range ensure their continued relevance in both academic research and industrial applications. Recent advances have refined our understanding of selectivity control and reaction optimization, particularly for complex molecular targets and sustainable chemical production.
Future developments in this area will likely focus on catalyst recycling strategies to address the principal limitation of homogeneous systems, potentially through membrane separation technologies or biphasic reaction media. Additionally, the integration of these traditional catalyst systems with emerging technologies such as continuous flow reactors and automated synthesis platforms represents a promising direction for enhancing process efficiency and reproducibility. As synthetic chemistry continues to evolve toward more sustainable and environmentally conscious practices, the fundamental understanding of NaOEt and NaOH-catalyzed aldol condensations will provide an essential foundation for developing next-generation catalytic transformations.
Mixed oxide catalysts derived from layered double hydroxides (LDHs) represent a versatile class of heterogeneous materials with significant applications in base-catalyzed reactions, particularly aldol condensation. The FeO-MgO system exemplifies how careful design of mixed metal oxides can yield catalysts with optimized acid-base properties that enhance activity and selectivity in carbon-carbon bond formation reactions. These catalysts are particularly valuable in sustainable chemistry applications, including the valorization of biomass-derived platform molecules such as furfural and acetone into valuable chemicals and fuel precursors. [1] [2]
The exceptional catalytic performance of FeO-MgO systems stems from their structural adaptability and tunable surface properties. When derived from LDH precursors, these mixed oxides exhibit high surface area, basic sites of varying strength, and a homogeneous distribution of metal cations within the oxide matrix. The synergistic interaction between iron and magnesium oxides creates a balanced combination of Lewis acid and base sites that can efficiently catalyze both the initial aldol addition and subsequent dehydration steps in condensation reactions. This technical overview provides comprehensive application notes and experimental protocols to facilitate the implementation of these promising catalytic materials in research and development settings. [3] [2]
The structural properties of FeO-MgO catalysts significantly influence their catalytic performance in aldol condensation reactions. These materials are typically prepared through thermal decomposition of Fe-Mg layered double hydroxide precursors, resulting in mixed oxides with MgO-type structure and high surface area. Characterization data reveal that FeO-MgO catalysts maintain structural integrity under reaction conditions while providing optimal density of basic sites. [3] [2]
Table 1: Physicochemical Properties of FeO-MgO Mixed Oxide Catalysts
| Property | Characterization Method | Typical Values for FeO-MgO | Impact on Catalytic Function |
|---|---|---|---|
| Surface Area | BET N₂ physisorption | 50-200 m²/g | Higher surface area provides more active sites |
| Basic Site Density | CO₂-TPD | 0.1-0.5 mmol CO₂/g | Determines capacity for enolate formation |
| Base Strength Distribution | CO₂-TPD | Weak/Medium/Strong sites | Affects product selectivity in cross-condensation |
| Acid Site Density | NH₃-TPD | 0.05-0.2 mmol NH₃/g | Complementary role in dehydration step |
| Crystalline Structure | XRD | MgO periclase phase | Matrix for Fe incorporation and basic site creation |
| Iron Distribution | TEM-EDX | Homogeneous in MgO matrix | Ensures uniform acid-base pair sites |
The surface basicity of FeO-MgO catalysts, as quantified by CO₂-TPD measurements, demonstrates an optimal distribution of weak, medium, and strong basic sites that can be tuned by adjusting the Fe/Mg ratio and calcination conditions. The incorporation of iron species into the MgO lattice creates structural defects that generate strong basic sites, while also introducing Lewis acidity that facilitates the dehydration step in aldol condensation. This balanced acid-base functionality is particularly valuable in one-pot reaction systems where both addition and dehydration steps occur on the same catalyst. [3] [2]
Extensive research has demonstrated that FeO-MgO catalysts exhibit superior performance in aldol condensation reactions compared to single metal oxides and other mixed oxide systems. The unique properties of these catalysts derive from the synergistic interaction between magnesium and iron cations, which creates a balanced surface with optimal density and strength of basic sites. The following table compares the performance of various mixed oxide catalysts in representative aldol condensation reactions: [1] [3]
Table 2: Catalytic Performance of Mixed Oxide Catalysts in Aldol Condensation
| Catalyst System | Reaction System | Reaction Conditions | Conversion (%) | Selectivity to Target Product (%) |
|---|---|---|---|---|
| FeO-MgO-DP | Cyclopentanone + Valeraldehyde | 130°C, 2-6 h | ~85% (Valeraldehyde) | 66% (2-pentylidenecyclopentanone) |
| CeO₂-MgO-DP | Cyclopentanone + Valeraldehyde | 130°C, 2-6 h | ~80% (Valeraldehyde) | ~60% (2-pentylidenecyclopentanone) |
| FeO-CaO-EIM | Cyclopentanone + Valeraldehyde | 130°C, 2-6 h | ~75% (Valeraldehyde) | ~55% (2-pentylidenecyclopentanone) |
| CaO | Cyclopentanone + Valeraldehyde | 130°C, 2-6 h | ~70% (Valeraldehyde) | ~45% (2-pentylidenecyclopentanone) |
| MgGa Mixed Oxide | Furfural + Acetone | 60°C, 2-4 h | ~40% (Furfural) | ~85% (Furanic Aldol) |
| MgGa Reconstructed | Furfural + Acetone | 60°C, 2-4 h | ~80% (Furfural) | ~85% (Furanic Aldol) |
The exceptional performance of FeO-MgO catalysts prepared by deposition-precipitation (DP) method is evident in their high conversion and selectivity in the cross-condensation of cyclopentanone with valeraldehyde. This system achieves an impressive 66% yield of the valuable product 2-pentylidenecyclopentanone, which finds applications as fragrance, flavor, and pharmaceutical intermediate. The high selectivity toward the cross-condensation product rather than self-condensation byproducts demonstrates the precise tuning of surface properties achievable with FeO-MgO systems. [3]
The deposition-precipitation (DP) method produces FeO-MgO catalysts with superior catalytic performance due to enhanced dispersion of iron species on the magnesium oxide support. This protocol yields catalysts with optimized surface basicity and acid-base pair sites that demonstrate exceptional activity in aldol condensation reactions. [3]
Materials Required:
Step-by-Step Procedure:
Solution Preparation: Dissolve 10 g of ferric nitrate in 200 mL of distilled water within a 500 mL round-bottom flask.
Support Addition: Add 20 g of MgO support to the ferric nitrate solution under continuous stirring at 150 rpm.
Precipitation: Adjust the pH to 10 using ammonium hydroxide solution (25%) to precipitate iron species onto the MgO support.
Aging: Continue stirring the slurry at 150 rpm for 24 hours at room temperature to ensure complete deposition.
Filtration and Washing: Filter the catalyst and wash thoroughly with distilled water to remove residual nitrate ions.
Drying: Dry the catalyst in an oven at 100°C for 7 hours to remove physically adsorbed water.
Calcination: Calcine the catalyst in a muffle furnace using a stepped program: ramp to 450°C at 5°C/min and hold for 4 hours.
Quality Control Parameters:
The following diagram illustrates the catalyst synthesis workflow:
While the deposition-precipitation method yields optimal catalysts, evaporation impregnation (EIM) represents an alternative approach for preparing FeO-MgO systems. In this method, an aqueous solution of ferric nitrate is mixed with CaO or MgO support in a rotary evaporator for 24 hours at 50 rpm, followed by water evaporation, drying at 100°C for 7 hours, and calcination at 450°C for 4 hours. Although this method produces active catalysts, materials prepared by EIM typically exhibit lower dispersion of iron species and consequently reduced performance in aldol condensation compared to DP-prepared catalysts. [3]
For specialized applications requiring Bronsted basic sites, reconstructed hydrotalcites can be prepared by rehydration of mixed oxides. This process involves treating FeO-MgO mixed oxides with decarbonated water for 15-60 seconds, which partially reconstructs the layered structure and creates interlayer hydroxyl groups that function as Bronsted base sites. These reconstructed materials demonstrate enhanced activity in reactions requiring Bronsted basicity, such as the aldol condensation of furfural with acetone. [2]
The aldol condensation reaction represents a cornerstone carbon-carbon bond formation strategy in organic synthesis, typically proceeding through a sequence of distinct mechanistic steps. In the context of heterogeneous catalysis using FeO-MgO systems, the reaction initiates with the formation of an enolate intermediate on basic sites, followed by nucleophilic addition to a carbonyl compound, and culminates in dehydration to form α,β-unsaturated carbonyl compounds. The base-catalyzed mechanism proceeds through three fundamental steps: enolate formation, aldol addition, and dehydration, with the FeO-MgO catalyst providing both the basic sites for enolization and the acid sites that facilitate the final dehydration step. [4]
The versatility of aldol condensation is evident in its applicability to various carbonyl compounds, including self-condensation of single carbonyl species and crossed aldol reactions between different aldehydes and ketones. In mixed oxide-catalyzed systems, the product distribution depends critically on the relative reactivity of the carbonyl compounds and the precise balance of acid and base sites on the catalyst surface. FeO-MgO catalysts excel in cross-condensation applications due to their tunable surface properties that can be optimized to favor cross-products over self-condensation byproducts. [4] [3]
In the cross-aldol condensation of different carbonyl compounds, such as valeraldehyde with cyclopentanone, multiple parallel and consecutive reactions compete on the catalyst surface. The FeO-MgO catalyst must therefore demonstrate not only high activity but also exceptional product selectivity to minimize formation of undesired byproducts. The complex reaction network includes self-condensation of both reactants, cross-condensation to form the desired product, and subsequent reactions that can form heavier compounds. [3]
The following diagram illustrates the complete reaction network for cross-aldol condensation:
The product distribution in these complex networks depends critically on reaction conditions and catalyst properties. FeO-MgO catalysts with optimized surface properties demonstrate exceptional selectivity toward the cross-condensation product (2-pentylidenecyclopentanone) while minimizing formation of self-condensation products and heavy byproducts. This selectivity stems from the balanced acid-base properties and appropriate strength of basic sites that favor the activation of both carbonyl partners while facilitating the dehydration of the hydroxyketone intermediate. [3]
The evaluation of catalytic performance in aldol condensation requires standardized experimental procedures to ensure reproducibility and meaningful comparison between different catalyst formulations. This protocol details the assessment of FeO-MgO catalysts in the cross-condensation of cyclopentanone with valeraldehyde, adapted from published procedures with optimization for consistent results. [3]
Materials and Equipment:
Step-by-Step Procedure:
Catalyst Activation: Pre-treat FeO-MgO catalyst at 400°C for 2 hours under nitrogen flow to remove adsorbed species.
Reactor Loading: Charge the reactor with cyclopentanone (15 mL) and catalyst (0.2 g), then purge with inert gas.
Reaction Mixture Preparation: Add valeraldehyde (molar ratio 1:4 valeraldehyde:cyclopentanone) to the reactor.
Reaction Conditions: Heat to 130°C with continuous stirring at 500 rpm to minimize external mass transfer limitations.
Reaction Monitoring: Collect samples at regular intervals (30, 60, 120, 180, 240, 360 minutes) via sampling loop.
Sample Analysis: Analyze samples by GC or GC-MS using appropriate internal standards.
Data Collection: Track conversion of valeraldehyde and selectivity to 2-pentylidenecyclopentanone.
Analytical Methods:
Comprehensive catalyst characterization is essential for understanding structure-activity relationships in FeO-MgO catalysts. The following standardized protocols ensure consistent characterization across different catalyst batches:
Basic Site Characterization by CO₂-TPD:
Structural Characterization by XRD:
Textural Properties by N₂ Physisorption:
FeO-MgO mixed oxide catalysts demonstrate exceptional utility in the valorization of biomass-derived platform molecules, particularly in the condensation of furfural with acetone to produce precursors for renewable fuels and chemicals. Research has shown that these catalysts effectively promote the formation of C₈-C₁₅ compounds through sequential aldol addition and condensation reactions, with the potential for further hydrodeoxygenation to yield renewable diesel and jet fuel components. The balanced acid-base character of FeO-MgO catalysts is particularly advantageous for these reactions, as it facilitates both the initial carbon-carbon bond formation and subsequent dehydration steps. [1] [2]
In the context of biorefinery operations, the stability and reusability of FeO-MgO catalysts represent critical performance parameters. Experimental data indicate that these catalysts maintain structural integrity and catalytic activity over multiple reaction cycles when properly regenerated between uses. Regeneration typically involves calcination at 450-500°C to remove carbonaceous deposits, followed by rehydration if Bronsted basic sites are required for specific applications. This robust performance under industrially relevant conditions positions FeO-MgO catalysts as promising materials for sustainable chemical production. [2]
The selective synthesis of fragrance and flavor compounds represents another significant application of FeO-MgO catalyzed aldol condensation. The cross-condensation of cyclopentanone with valeraldehyde to produce 2-pentylidenecyclopentanone exemplifies this application, with FeO-MgO catalysts achieving yields up to 66% - significantly higher than other metal oxide systems. This high selectivity toward the valuable cross-condensation product demonstrates the precise surface tuning achievable with Fe-Mg mixed oxides. [3]
The performance optimization of these catalysts for specific fine chemical applications requires careful adjustment of several parameters:
These optimized parameters enable researchers to tailor FeO-MgO catalysts for specific synthetic targets, making them versatile tools for fine chemical synthesis. [3]
Catalyst Deactivation Issues:
Selectivity Control Challenges:
Preparation Reproducibility:
Enhancing Cross-Selectivity:
Improving Catalyst Stability:
Scale-up Considerations:
FeO-MgO mixed oxide catalysts represent versatile and efficient materials for aldol condensation reactions, with demonstrated applications ranging from biomass valorization to fine chemical synthesis. Their exceptional performance stems from their tunable acid-base properties, structural stability, and favorable surface characteristics. The protocols and application notes presented in this document provide researchers with comprehensive guidelines for implementing these catalytic materials in both fundamental research and applied development contexts.
Future development directions for these catalytic systems include the creation of hierarchical porous structures to enhance mass transfer, the incorporation of additional promoter elements to fine-tune surface properties, and the design of structured reactor configurations for continuous processing. As sustainable chemistry initiatives continue to gain importance, FeO-MgO catalysts are well-positioned to play increasingly significant roles in the transition toward renewable feedstocks and greener chemical processes.
The fundamental difference between these reactions lies in the structure of the aldehyde and the resulting reaction pathway.
| Feature | Aldol Condensation | Cannizzaro Reaction |
|---|---|---|
| Aldyhyde Requirement | Must have at least one α-hydrogen atom [1] [2] [3] | Must have no α-hydrogen atoms [1] [4] [3] |
| Typical Catalysts | Base (e.g., NaOH, KOH) or acid [2] | Concentrated strong base (e.g., NaOH, KOH) [1] [3] |
| Primary Products | β-hydroxy carbonyl compound or α,β-unsaturated carbonyl [2] | Carboxylic acid (salt) and primary alcohol [1] |
| Reaction Type | Carbon-carbon bond formation | Disproportionation (redox) |
The following diagram illustrates the critical decision-making process for predicting which reaction will occur based on the aldehyde's structure:
Here are specific strategies to prevent one reaction when the other is desired, based on the fundamental requirements.
Aldol condensation is prevented by eliminating the formation of the enolate ion nucleophile.
The Cannizzaro reaction is prevented by avoiding its specific triggering conditions.
Q1: My aldehyde has no α-hydrogen, but I'm not getting the Cannizzaro reaction products. What could be wrong? This is likely because the base is not concentrated enough. The Cannizzaro reaction requires a highly concentrated solution of a strong base like NaOH or KOH to proceed efficiently [3]. Check your molarity.
Q2: Can I run a crossed Cannizzaro reaction to get a better yield of one product? Yes. In a crossed Cannizzaro reaction, you mix two different non-enolizable aldehydes. Often, formaldehyde is used as a sacrificial aldehyde because it is more easily oxidized. It gets converted to formic acid, while the other, more valuable aldehyde (e.g., benzaldehyde) is reduced to the corresponding alcohol, often in high yield [1] [7].
Q3: Are there modern or alternative methods to perform these reactions? Yes, research has explored several alternative conditions:
Catalyst decomposition is a critical challenge in hydroformylation, leading to reduced activity, selectivity, and the costly loss of precious metals like rhodium. The primary mechanisms involve the degradation of the metal complex and the organic ligands that stabilize it [1] [2].
The table below summarizes common symptoms, their likely causes, and immediate corrective actions.
| Symptom | Possible Cause | Immediate Corrective Actions |
|---|---|---|
| Loss of catalytic activity (slower reaction rate) | Ligand oxidation [1], Catalyst poisoning [2], Metal cluster/particle formation [1] | Check syngas purity (e.g., for O₂), Verify ligand-to-metal ratio, Inspect for catalyst poisons |
| Change in regioselectivity (e.g., lower n/iso ratio) | Ligand degradation altering steric/electronic properties [1] [2] | Analyze ligand integrity (e.g., NMR), Ensure stable CO partial pressure |
| Visible metal precipitation (e.g., metal mirrors) | Catalyst decomposition under harsh conditions (high T, low CO) [1] [2] | Immediately stop reaction, Adjust CO/H₂ pressure to recommended ranges, Lower reaction temperature |
| Color change in reaction mixture | Formation of inactive metal carbonyl clusters or nanoparticles | Correlate with activity/selectivity data; often a sign of irreversible decomposition |
For a systematic investigation, follow the diagnostic workflow below to identify and confirm the root cause of catalyst instability.
The primary degradation pathways for organic phosphine ligands, commonly used with rhodium and cobalt catalysts, are oxidation and aryl-phosphorus bond cleavage [1]. Oxidation is a major concern, especially with triphenylphosphine (TPP) and related ligands, where they can react with trace oxygen to form phosphine oxides, which are ineffective as stabilizing ligands. This directly impacts the catalyst's electronic properties and steric bulk, leading to changes in selectivity and activity.
In-situ monitoring of the reaction using FT-IR or NMR spectroscopy can track characteristic signals of the catalyst complex and ligands [1]. A decrease in the signature peaks of the active catalyst or the original ligand, coupled with the appearance of new peaks (e.g., P=O stretches around 1100-1300 cm⁻¹ in IR for phosphine oxides), indicates degradation. Post-reaction analysis via ³¹P NMR spectroscopy is a powerful technique to identify and quantify the different phosphorus-containing species in the mixture, clearly showing the conversion of ligands to their oxide or other decomposition products.
Leaching in the Ruhrchemie/Rhône-Poulenc process, which uses TPPTS, is typically minimal (reportedly less than 1 ppb rhodium loss) [2]. If you observe significant leaching, the causes are often:
Objective: To evaluate the stability of a hydroformylation catalyst system under simulated reaction conditions. Materials: Catalyst precursor (e.g., Rh(acac)(CO)₂), ligand (e.g., TPP), solvent, olefin substrate, syngas (CO/H₂). Procedure:
This protocol outlines a method to assess the stability of a phosphine ligand under hydroformylation conditions, independent of the metal catalyst.
Branched isomers in aldol condensation typically arise from regioselectivity issues. When an unsymmetrical ketone (a ketone with different types of alpha-carbons) is deprotonated, it can form two different enolates [1].
The key to minimizing branched isomers lies in controlling which enolate is formed and how it reacts. The table below summarizes common causes and the corresponding strategic goals for mitigation.
| Problem Area | Specific Challenge & Resulting Isomer | Primary Mitigation Goal |
|---|---|---|
| Substrate Control | Unsymmetrical ketone nucleophile forms stable, substituted enolate (thermodynamic), leading to branched chain [1]. | Favor formation of the less substituted (kinetic) enolate. |
| Reaction Conditions | Bulky aldehyde electrophile or improper conditions lead to steric hindrance in transition state, favoring addition at less crowded site (branched) [1]. | Optimize conditions (base, temp, order) for linear-selective pathway. |
| Crossed-Aldol Selectivity | Multiple enolates and electrophiles lead to a mixture of self- and cross-condensation products, including branched isomers [2] [3]. | Use a non-enolizable electrophile and controlled enolate formation. |
Here are specific strategies and answers to common questions for minimizing branched isomers.
FAQ 1: How can I control enolate regioselectivity in my ketone nucleophile? To favor the linear isomer, you need to selectively form the kinetic enolate.
FAQ 2: How do I choose the right carbonyl partners to avoid side products? Employ a crossed-aldol approach with careful partner selection.
FAQ 3: What other factors can influence the linear-to-branched ratio? Beyond the base and partners, several factors can fine-tune selectivity.
The following diagram summarizes the key decision points for designing an experiment that minimizes branched isomers.
To effectively suppress the formation of branched isomers, your experimental design should prioritize three core principles:
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the universally accepted Heck and Breslow mechanism for hydroformylation, which is crucial for identifying where regioselectivity is determined [1].
Cycle Key Takeaways:
The following table summarizes advanced catalyst systems reported in recent literature for achieving high linear selectivity, particularly from butene feedstocks.
| Catalyst System | Key Features | Reported Performance (l/b ratio) | Stability / TON | Primary Reference |
|---|---|---|---|---|
| Rh with Spirocyclic Diphosphite (O-SDPhite) | High rigidity, large natural bite angle (~111°), electron-deficient phosphites. | ~38.6 (avg. for C4 Raffinate ISO-HF) | Exceptional stability; TON up to 17,620,000 | [2] |
| Sub-nm Rh Clusters in MFI Zeolite | Zeolite framework acts as a rigid solid ligand, confining clusters in sinusoidal channels. | Up to 400 (for C6-C12 α-olefins) | Stable heterogeneous system | [3] |
| Rh-Phosphite SILP | Supported Ionic Liquid Phase catalyst; enables continuous fixed-bed operation. | Exceptional selectivity for n-pentanal from mixed butene feed. | Stable for >800 hours on stream | [4] |
Key Insights from Performance Data:
Q1: My catalyst system shows rapid deactivation and falling selectivity. What could be the cause?
Q2: I am using a mixed C4 feedstock (Raffinate). How can I achieve high n-pentanal yield when internal olefins like 2-butene are present?
Q3: Are there computational or data-driven methods to predict or optimize regioselectivity?
Based on the highly successful O-SDPhite ligand system [2], here is a generalized experimental protocol you can adapt.
Objective: To conduct the Rh-catalyzed hydroformylation of 1-butene or a mixed C4 feedstock to selectively produce n-pentanal.
Materials:
Procedure:
The following table compiles heterogeneous catalysts studied for reactions similar to the self-condensation of valeraldehyde, which produces 2-propylhept-2-enal [1].
| Catalyst System | Preparation Method | Key Performance (Yield/Selectivity) | Identified Critical Factors |
|---|---|---|---|
| FeO-MgO [1] | Deposition-Precipitation (DP) | 66% yield of target cross-condensation product [1] | Optimal balance of strong acid and base sites [1] |
| CeO2-MgO [1] | Deposition-Precipitation (DP) | Information not specified in provided text | Information not specified in provided text |
| FeO-CaO [1] | Evaporation Impregnation (EIM) | Information not specified in provided text | Information not specified in provided text |
| CaO [1] | Not Applicable (Pristine) | Information not specified in provided text | Information not specified in provided text |
| Reconstructed MgAl Hydrotalcites (LDH) [2] | Hydration of Mixed Oxides | Highest activity with 20-25% LDH phase content [2] | Accessibility of Brønsted basic sites; blocking by excess Al species [2] |
| TiO2 [1] | Information not specified | High selectivity for this compound [1] | Presence of acidity [1] |
The diagram below outlines a general experimental workflow for developing and optimizing a heterogeneous catalytic process, integrating concepts from the search results.
Based on the research, here are some potential FAQs that you can develop further for your support center.
Why is my catalyst's initial activity high but declines rapidly? This is a classic sign of catalyst deactivation. Common causes mentioned in the literature include:
How can I improve the selectivity towards this compound? Selectivity is controlled by the nature of the active sites.
What are the common side reactions I should look out for? During the conversion of aldehydes like valeraldehyde or n-pentanal, several side reactions are possible:
Since the current information is limited, here are steps you can take to build more comprehensive support content:
| Question | Answer & Mitigation Strategy |
|---|---|
| What common side reactions cause issues? | The primary concern is the formation of multiple products in "crossed" aldol reactions. If two different enolizable aldehydes are present, up to four different products can form, creating a complex mixture that is difficult to separate [1]. |
| How can side reactions be prevented? | Use a non-enolizable aldehyde (e.g., benzaldehyde) as one partner. This ensures only one enolate can form, making the reaction predictable. Using an excess of this aldehyde can further minimize self-reaction of the other partner [1]. |
| Why is reaction order critical? | Adding sodium hydroxide to acetone first can lead to the formation of self-aldol condensation products of acetone. The correct procedure is to pre-mix the carbonyl partners before adding the base to favor the desired cross-reaction [2]. |
| How does heat affect the product? | Applying heat drives the dehydration of the initial aldol addition product (a beta-hydroxy carbonyl) to form the final aldol condensation product (an alpha, beta-unsaturated carbonyl) [1]. |
This methodology outlines a crossed aldol condensation between a ketone and a non-enolizable aldehyde, minimizing side product formation [1] [2].
1. Reaction Setup
2. Reaction Mechanism The base-catalyzed reaction proceeds through three key stages [1]:
3. Workup & Purification
The following diagram illustrates the logical workflow for the crossed aldol condensation experiment, including key decision points to prevent common issues.
Sodium hydroxide is a strong base that can corrode certain materials. The table below summarizes material considerations for experimental setups.
| Material | Compatibility with NaOH | Notes & Rationale |
|---|---|---|
| Glass (e.g., Borosilicate) | Excellent | The material of choice for reaction vessels and stirring apparatus. Resists chemical attack by strong bases. |
| PTFE (Teflon) | Excellent | Ideal for stir bars and stir bars. Highly inert and resistant to corrosion. |
| Polypropylene | Good | Suitable for temporary containers or waste beakers for short-term exposure. |
| Aluminum | Not Recommended | Reacts with strong NaOH to produce hydrogen gas. |
| Certain Plastics | Variable/ Poor | Can cloud, crack, or dissolve. Always verify chemical compatibility before use. |
The diagram below outlines a logical process for diagnosing and addressing unexpected corrosion in the lab.
What causes ligand degradation and instability in rhodium-catalyzed hydroformylation? Ligands, particularly phosphites which are prized for high activity and selectivity, are susceptible to two main pathways of degradation [1]:
Both processes break down the ligand molecule, compromising its ability to coordinate with the rhodium metal. This can lead to the formation of inactive rhodium species or precipitates [1].
How can I stabilize my ligand system to prevent precipitation? Recent research has identified practical methods and additives to improve ligand longevity:
What are the symptoms of catalyst degradation in my reactor? While the search results do not explicitly list symptoms, common indicators in practice include:
The table below summarizes common problems and their solutions based on current research.
| Problem | Possible Cause | Recommended Solution | Experimental Protocol |
|---|---|---|---|
| Ligand Degradation & Precipitation | Hydrolysis by water; Oxidation by oxygen [1] | Use stabilizers (e.g., cyclohexene oxide); Rigorously exclude air/moisture [1] | Add 1-5 mol% cyclohexene oxide relative to ligand. Ensure reactor is thoroughly purged with inert gas before introducing reagents [1]. |
| Low Regioselectivity (n:iso ratio) | Incorrect ligand, temperature, or gas pressure [3] [2] | Optimize ligand type and reaction conditions. | For high linear selectivity, use ligands like Biphephos at ~95°C [1]. For high branched selectivity, use EasyDiPhos-type ligands at lower temperatures [2]. |
| Loss of Catalytic Activity | Catalyst poisoning; Ligand degradation; Rhodium leaching/precipitation [1] | Identify and remove poison source; Use stabilizers to protect ligand; Implement catalyst retention (e.g., membrane) [1]. | Use highly pure substrates and syngas. In continuous systems, a membrane separation unit can achieve >95% catalyst retention [1]. |
The following chart outlines a systematic approach to managing precipitation issues in your hydroformylation reactor.
Based on a 2025 study, here is a detailed methodology for using cyclohexene oxide (CHO) to stabilize a Biphephos ligand system [1]:
Here are some common questions and issues researchers face when optimizing temperature and pH.
Most systems have a specific range where they function optimally. The interaction between these factors can be complex, as depicted in the workflow below.
Diagram Title: Parameter Optimization Workflow
This diagram shows a general strategy where temperature and pH are first screened independently to understand their individual effects before using statistical modeling to understand their interaction [1] [2].
Inaccurate pH measurements are a common hurdle. The following flowchart helps diagnose the problem.
Diagram Title: pH Measurement Troubleshooting
Common root causes and their solutions include:
| Issue | Possible Cause | Troubleshooting Action |
|---|---|---|
| Calibration Failure | Contaminated, aged, or damaged electrode [3] [4] | Clean or replace the electrode according to guidelines. |
| Incorrect or expired buffer solutions [3] | Use fresh, correct-concentration buffers. | |
| Temperature Effects | Faulty Automatic Temperature Compensation (ATC) [3] [5] | Verify ATC sensor function. |
| Sensor and sample at different temperatures [5] | Calibrate and measure at the same temperature. | |
| Measurement Drift | Aging electrode [3] | Replace the electrode if response is slow. |
| Junction potential or contamination [4] | Clean the reference junction and ensure proper electrolyte flow. |
You can adapt this general protocol, inspired by microbial growth studies, for your system [2].
Objective: To determine the optimal temperature and pH for maximizing yield or activity in a given process.
Materials:
Methodology:
For a more refined optimization of the interaction between these two factors, a Response Surface Methodology (RSM) using a central composite design is recommended [1].
The table below summarizes example data from a relevant study on optimizing growth conditions for Streptomyces isolates, illustrating how to present quantitative findings [2].
| Isolate Code | Optimal Temperature (°C) | Optimal pH Range | Peak Growth (Hours) | Key Bioactivity |
|---|---|---|---|---|
| DM 1 | 60 | Not specified | Not specified | High-temperature stability |
| Most Isolates | 30 - 40 | 5.0 - 7.5 | 48 - 120 | Varies by isolate |
| YM 3 | Not specified | Not specified | Not specified | High antioxidant activity |
| CSV 1 | Not specified | Not specified | Not specified | High cytotoxicity |
Since specific data on "2-PH production" was not available, here are critical points to guide your experimental planning:
Q1: What is the primary reaction for synthesizing 2-Propylhept-2-enal? The primary synthesis method is the self-condensation of n-valeraldehyde (n-pentanal) [1]. This is an aldol condensation reaction where two molecules of n-pentanal react to form this compound and water.
Q2: Why should I avoid using traditional homogeneous base catalysts like NaOH? While aqueous NaOH is a common catalyst, it can cause equipment corrosion and lead to poor product selectivity, resulting in more byproducts and a less pure yield [2] [1].
Q3: My catalyst deactivates quickly. What could be the cause? Catalyst deactivation is often due to coking (the buildup of carbonaceous deposits) or the adsorption of heavy byproducts onto the catalyst's active sites [3]. This is a common observation in multi-cycle experiments.
Q4: What are the common byproducts I should look out for? Common byproducts include heavier condensation compounds like 2,5-dipentylidenecyclopentanone (if cyclopentanone is present) [2], as well as products of acetalization, self-condensation, and etherification [3].
Here are structured solutions to the most common problems affecting yield and selectivity.
The choice of catalyst is critical to direct the reaction toward the desired product and minimize side reactions.
| Catalyst | Reaction Temp. (°C) | Key Advantage / Mechanism | Reported Performance |
|---|---|---|---|
| TiO₂ [2] | 190 | Provides required acidity and basicity | Very high selectivity to this compound |
| FeO–MgO [2] | 130 | Optimal balance of acid and strong basic sites | High yield in cross-condensation (66% for analogous product) |
| Solid Base (e.g., Na₂O/Al₂O₃) [1] | 120 | Reusable, lower environmental impact | High conversion and yield in lab synthesis |
The desired product (this compound) can react further with another aldehyde molecule to form heavier, undesired compounds [2].
The following diagram illustrates the core synthesis workflow and the primary side reaction that leads to heavy byproducts:
Over multiple reaction cycles, catalysts can lose activity, which increases byproduct formation.
To systematically address byproduct formation, adopt an integrated approach that focuses on the catalyst, the process, and the product.
The following table summarizes different catalyst systems for aldol condensation, highlighting key performance metrics relevant for recycling.
| Catalyst Type | Example Catalysts | Recycling Performance | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Heterogeneous Base | Hydrotalcites, Chitosan [1], Basic Resins [2] | Chitosan: Reused for multiple cycles [1]. | Easier separation from products; some are derived from sustainable biomass (e.g., Chitosan) [1]. | Can suffer from structural changes and deactivation after the first run (e.g., Hydrotalcites) [3]. |
| Homogeneous Base in Multiphase System | NaOH/NaOCHO in PEG [3] | 9 consecutive runs with no significant activity loss [3]. | Highly effective recycling of the base catalyst; uses green solvent (PEG) [3]. | Requires careful design of a biphasic system. |
| Basic Ionic Liquid | [TAIm]OH on triazine framework [4] | Recycled for several runs with insignificant drop in conversion [4]. | Homogeneous nature with high activity; can be designed for recyclability [4] [2]. | Synthesis can be more complex than traditional catalysts. |
| Acid-Base Amphoteric | Mixed Oxides [2] | Information not specified in search results. | Excellent activity and selectivity [2]. | Often requires high reaction temperatures [2]. |
Here are answers to frequently asked questions regarding challenges in catalyst recycling.
Why does my catalyst lose activity after the first recycling run?
How can I achieve efficient recycling of a homogeneous base catalyst?
My catalyst shows high initial activity but is hard to separate from the final product.
This protocol is adapted from a study demonstrating the recycling of a rhodium hydroformylation catalyst and a base catalyst in a PEG-based system for the tandem hydroformylation/aldol condensation of 1-pentene [3].
1. Reaction Setup
2. Product Separation & Catalyst Recycling
The following diagram visualizes the recycling workflow of a heterogeneous catalyst or a catalyst immobilized in a separate phase.
This workflow illustrates the cyclic process where the catalyst phase is recovered and reused. For heterogeneous catalysts, separation occurs via filtration; in multiphase liquid systems, separation is achieved by decantation after the phases separate [3] [1].
The table below summarizes the core characteristics and performance metrics of homogeneous and heterogeneous catalysts in aldol condensation.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
|---|---|---|
| Phase & Reaction Site | Same liquid phase as reactants; molecular-level interaction [1]. | Different phase (typically solid); reaction occurs at the catalyst surface [1]. |
| Typical Examples | NaOH, KOH, Sulfuric acid [2] [1]. | Solid bases (MgO, Hydrotalcites), Solid acids (Zeolites like H-BEA, Niobic oxide, Acidic resins like Nafion/Amberlyst) [3]. |
| Selectivity | High selectivity, especially in cross-aldol reactions with non-enolizable partners [4] [1]. | Can be lower; may lead to side products like self-condensation. Selectivity can be tuned via pore size and acid/base strength [3]. |
| Separation & Reusability | Difficult and energy-intensive separation from the product mixture; often not reusable [3] [1]. | Easy separation via filtration or centrifugation; generally reusable, though may face deactivation [3] [1]. |
| Stability & Durability | Can degrade under reaction conditions [1]. | Generally more stable, but can deactivate via poisoning, sintering, or leaching in aqueous media [3] [5] [1]. |
| Key Performance Data | High conversion/yield under optimized conditions. | Acidic H-BEA Zeolite: ~30.6% yield in furfural-acetone condensation [3]. Lewis Acid Eutectic (SnCl₄): >99% conversion, ~92% yield in furfural-cyclopentanone condensation [3]. Basic Pd/C: High selectivity (>90%) for coupled condensation/hydrogenation products [6]. | | Ideal For | Laboratory-scale synthesis, high-value chemical production requiring precise selectivity [1]. | Large-scale industrial processes, continuous flow reactors, and green chemistry applications emphasizing catalyst recovery [3] [5] [1]. |
Here is a deeper dive into the experimental findings and methodologies for key heterogeneous catalyst systems.
The core aldol condensation mechanism involves enolate/enol formation followed by nucleophilic addition and dehydration. The pathway differs based on the type of catalyst used, as shown in the diagrams below.
This diagram illustrates the base-catalyzed pathway. A strong base deprotonates the α-carbon, generating a nucleophilic enolate. This enolate attacks another carbonyl molecule, forming an alkoxide intermediate that is protonated to yield the aldol addition product. Subsequent heating promotes dehydration to the final α,β-unsaturated carbonyl [4] [2] [7].
This diagram shows the acid-catalyzed pathway. The carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon and facilitating tautomerization to the nucleophilic enol. The enol attacks a second protonated carbonyl molecule. The resulting intermediate then loses a water molecule to yield the α,β-unsaturated product [8] [7].
When designing a process, consider these factors beyond raw performance data:
The table below summarizes the performance of different N-pyrrolylphosphine ligands and a standard ligand (PPh₃) in the rhodium-catalyzed hydroformylation of 1-butene. The precursor complex was Rh(acac)(CO)₂, and the reactions were conducted under a synthesis gas pressure (H₂/CO = 1) of 10 bar and 2 bar of 1-butene [1] [2].
| Ligand | Temperature (°C) | Ligand/Rh Ratio | n/iso Selectivity (in Toluene) | n/iso Selectivity (with Water) |
|---|---|---|---|---|
| P(NC₄H₄)₃ | 80 | ~13:1 | 6.4 [1] | 9.0 [1] |
| PPh(NC₄H₄)₂ | 80 | ~13:1 | 4.9 [1] | 6.8 [1] |
| PPh₂(NC₄H₄) | 80 | ~13:1 | 3.5 [1] | 5.5 [1] |
| PPh₃ (Triphenylphosphine) | 80 | ~13:1 | 2.8 [1] | Information missing |
Key Observations:
The following methodology is based on the procedures cited in the research [1].
The ligand's primary role in controlling regioselectivity stems from its steric and electronic properties. The hydroformylation mechanism involves a key step where the alkene inserts into the Rh-H bond, forming either a linear or a branched alkyl intermediate. The stability of the transition state leading to the linear alkyl chain is crucial for achieving high n/iso ratios [3] [4].
The following diagram illustrates the general catalytic cycle for the ligand-modified rhodium-catalyzed hydroformylation, highlighting the regioselectivity-determining step.
Based on the available data, here are some key points for your evaluation:
To select a suitable GC column, the first step is to understand the chemical nature of your analyte, 2-Propylhept-2-enal.
The table below summarizes its key properties, which will guide the column selection process [1] [2].
| Property | Value / Description |
|---|---|
| Molecular Formula | C10H18O [1] [2] |
| Molecular Weight | 154.25 g/mol [2] |
| Boiling Point | ~224°C (calculated) [2] |
| Functional Groups | Aldehyde (-CHO), Carbon-Carbon Double Bond (C=C) |
| Polarity | Moderately polar (due to the carbonyl group in the aldehyde) |
Given that this compound is a moderately polar molecule, the general guideline is to use a stationary phase of similar polarity ("like dissolves like") [3] [4] [5]. Its aldehyde group is particularly important for interactions with the stationary phase.
Based on the compound's properties, here is a logical workflow for selecting and testing GC columns, followed by a summary of potential candidates.
Once you have selected candidate columns, use the following experimental approach to objectively compare their performance. This method is adapted from standard laboratory practices for GC column evaluation [6] [4].
1. Preparation of Standard Solution
2. Instrumental Conditions (Example)
3. Performance Evaluation Criteria After injection, calculate the following key parameters from the resulting chromatogram for each column [6]:
The table below lists some common mid-polarity stationary phases that are excellent starting points for your comparison, based on the principle of matching polarity [3] [7] [5]. These phases are known for their good separation of compounds containing oxygen, such as aldehydes.
| Stationary Phase | Polarity | Key Separation Characteristics | Equivalent Columns from Various Brands [7] |
|---|
| 50% Phenyl / 50% Dimethylpolysiloxane | Intermediate | Good for a wide range of applications, provides interactions via phenyl groups. | Agilent: DB-17, HP-50 Restek: Rtx-50 Phenomenex: ZB-50 | | Polyethylene Glycol (PEG/WAX) | Polar | Strong retention of polar compounds, excellent for oxygenated molecules like aldehydes and alcohols. | Agilent: DB-WAX Restek: Stabilwax Supelco: Supelcowax 10 | | Cyanopropylphenyl (e.g., 6-14%) | Intermediate to Polar | Effective at separating oxygen-containing compounds and isomers. | Agilent: DB-1701, DB-624 Restek: Rtx-1701 |
In a molecule containing both a C=C and a C=O bond, the C=C bond is generally more reactive and is hydrogenated first under standard conditions using common catalysts like Pd/C or Raney Nickel [1]. However, achieving the opposite selectivity—hydrogenating the C=O bond while leaving the C=C bond intact—is more challenging from a thermodynamic and kinetic perspective [2]. This selective C=O hydrogenation is a prized goal in synthetic chemistry, particularly for producing unsaturated alcohols.
The table below summarizes the intrinsic reactivity of different functional groups under hydrogenation conditions.
| Functional Group | General Reactivity in Hydrogenation | Key Note |
|---|---|---|
| Alkyne (C≡C) | Highest | Can be selectively reduced to an alkene before an existing alkene is affected [1]. |
| Alkene (C=C) | High | Typically reduced before ketones and aldehydes under standard catalytic hydrogenation [1]. |
| Aldehyde (C=O) | Medium | Can be reduced in the presence of alkenes with selective reagents like NaBH₄ [3]. |
| Ketone (C=O) | Lower | Less reactive than aldehydes; alkenes can be hydrogenated without affecting ketones [4] [1]. |
| Aromatic Ring | Lowest | Generally inert under conditions used to hydrogenate alkenes; requires much more forcing conditions [4] [1]. |
Selectivity is highly dependent on the catalyst. Researchers have developed various catalytic systems to steer the reaction toward the desired product.
To hydrogenate the C=C bond in an α,β-unsaturated carbonyl compound, the following catalysts are effective:
| Catalyst System | Key Feature | Performance Example |
|---|---|---|
| PANI-supported Pt (DP method) | Forms a highly dispersed Adams' catalyst (PtO₂) [5]. | In citral hydrogenation: 87% selectivity for citronellal (C=C reduced, C=O intact) [5]. |
| NiC Catalyst | Non-pyrophoric nickel-carbon composite [6]. | Highly selective for C=C bond hydrogenation in crotonaldehyde and isophorone [6]. |
| PdNPs–SBA-15 | Well-dispersed Pd nanoparticles on a silicate support in water [7]. | Selective for C=C bond hydrogenation in various α,β-unsaturated carbonyl compounds [7]. |
Achieving this more difficult selectivity often requires tailored platinum-based catalysts or unconventional reagent systems.
| Catalyst System | Key Feature | Performance Example |
|---|---|---|
| Pt/FeFe-LDH | Pt on an iron-based layered double hydroxide (LDH) support; creates electron-rich Pt sites [2]. | In cinnamaldehyde hydrogenation: 92% selectivity for cinnamyl alcohol (C=O reduced) at 90% conversion [2]. |
| PANI-supported Pt (Sol method) | Uses pre-formed Pt colloids on a polyaniline support [5]. | In citral hydrogenation: 78% selectivity for geraniol/nerol (C=O reduced) [5]. |
| Metal Borohydrides (e.g., NaBH₄) | Standard reagent for carbonyl reduction; typically selective for C=O over isolated C=C [3]. | For gem-diaryl enones, selectivity can reverse to >99% alkene hydrogenation under standard conditions [3]. |
Here are detailed methodologies for two key systems that offer opposing and controllable selectivity.
This protocol demonstrates how different preparations of the same catalyst support can reverse selectivity.
This 2024 protocol defies traditional textbook reactivity by using common borohydrides for selective alkene reduction.
The following diagram illustrates the decision-making process for achieving desired selectivity, incorporating key factors from the research.
A key factor in controlling selectivity for α,β-unsaturated carbonyls is the adsorption geometry of the molecule on the catalyst surface.
| Process Name | Catalyst Metal | Catalyst Ligand | Key Longevity & Recycling Method | Operational Pressure | Typical Olefin Substrates |
|---|---|---|---|---|---|
| BASF-oxo Process [1] | Cobalt | Unmodified (Carbonyl) | Oxidative workup to water-soluble Co²⁺, acid treatment, and recycling [1] | ~30 MPa (High) [1] | Higher Olefins [1] |
| Exxon Process [1] | Cobalt | Unmodified (Carbonyl) | Aqueous extraction with base, acidification under CO pressure, and reabsorption by olefin [1] | ~30 MPa (High) [1] | C6–C12 Olefins [1] |
| Shell Process [1] | Cobalt | Phosphine-modified | Direct hydrogenation to alcohol, catalyst separated during distillation and recycled [1] | 4-8 MPa (Medium) [1] | C7–C14 Olefins [1] |
| Union Carbide (LPO) [1] | Rhodium | Phosphine-modified | Separation via falling film evaporator; catalyst in high-boiling oil is recycled [1] | ~1.8 MPa (Low) [1] | Propene [1] |
| Ruhrchemie/Rhône-Poulenc (RCRPP) [1] | Rhodium | Water-soluble TPPTS | Continuous biphasic (aqueous/organic) separation; aqueous catalyst phase remains in reactor [1] | Low (Specific pressure not detailed) [1] | Propene [1] |
The search results provide insights into general experimental methods used in hydroformylation research, which are crucial for evaluating catalyst performance and longevity.
To help visualize the logical relationship between catalyst properties, process requirements, and the choice of an industrial process, the following diagram can serve as a guide.
Diagram: Guiding logic for selecting an industrial hydroformylation process based on catalyst properties and longevity management.